molecular formula C21H22FN3O3S B2481400 2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901240-64-0

2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2481400
CAS No.: 901240-64-0
M. Wt: 415.48
InChI Key: QVVXMNJUDXQNPZ-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound characterized by the presence of fluorophenyl, methoxyphenyl, and imidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Mechanism of Action

Mode of Action

Based on its chemical structure, it is plausible that it could interact with its targets via hydrogen bonding, hydrophobic interactions, or even covalent bonding .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to have antimicrobial activity, suggesting that it may interfere with bacterial cell division .

Pharmacokinetics

Its predicted properties suggest it may have a boiling point of 3238±270 °C, a density of 1199±006 g/cm3, and a vapor pressure of 0083-0522Pa at 20-50℃ . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have shown antimicrobial activity, suggesting that it may have a similar effect .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, its predicted pKa of 12.97±0.10 suggests that it may exist primarily in its protonated form in physiological pH . This could influence its solubility, absorption, and interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-fluorobenzaldehyde with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, forming the imidazole core.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoethanol, under basic conditions to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Halogenated, nitrated phenyl derivatives

Scientific Research Applications

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its ability to interact with specific proteins and enzymes.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide
  • 2-{[2-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Uniqueness

2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and metabolic stability compared to its chlorophenyl and bromophenyl analogs. The methoxyphenyl group also contributes to its unique pharmacological profile by influencing its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-27-12-11-23-18(26)13-29-21-19(14-5-9-17(28-2)10-6-14)24-20(25-21)15-3-7-16(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXMNJUDXQNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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